(R)-4-(Boc-amino)-5-phenylpentanoic acid
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Overview
Description
®-4-(Boc-amino)-5-phenylpentanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly significant in the synthesis of peptides and other complex organic molecules.
Scientific Research Applications
®-4-(Boc-amino)-5-phenylpentanoic acid is widely used in scientific research, particularly in:
Mechanism of Action
The Boc group plays a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Safety and Hazards
The safety data sheet for a similar compound, Phenylboronic acid, suggests that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The Boc group continues to play an important role in peptide synthesis and is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on developing more efficient and sustainable methods for N-Boc deprotection . The use of deep eutectic solvents for N-Boc deprotection has been suggested as a promising approach .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Boc-amino)-5-phenylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds like ®-4-(Boc-amino)-5-phenylpentanoic acid often involves continuous flow reactors. These reactors enhance efficiency and productivity by allowing for continuous processing and easier separation of products .
Chemical Reactions Analysis
Types of Reactions
®-4-(Boc-amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Various electrophiles can be used in substitution reactions, with conditions depending on the specific electrophile and desired product.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
®-4-(Fmoc-amino)-5-phenylpentanoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is cleaved under basic conditions.
®-4-(Cbz-amino)-5-phenylpentanoic acid: Uses a carbobenzoxy (Cbz) protecting group, which is cleaved by catalytic hydrogenation.
Uniqueness
®-4-(Boc-amino)-5-phenylpentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the deprotection process efficient and straightforward .
Properties
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKBWPBMROHJH-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373178 |
Source
|
Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195867-20-0 |
Source
|
Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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